1-Bromo-4-decyloxybenzene
Description
Chemical Structure and Properties
1-Bromo-4-decylbenzene (CAS 106418-67-1) is an aromatic compound with a bromine atom at the para position of a benzene ring and a decyl (10-carbon alkyl) chain at the same position. Its molecular formula is C₁₆H₂₅Br, with a molecular weight of 297.23 g/mol. The compound exhibits lipophilic and hydrophobic characteristics due to the long alkyl chain, making it suitable for applications in surfactants, organic synthesis intermediates, and material science .
Properties
CAS No. |
30752-20-6 |
|---|---|
Molecular Formula |
C16H25BrO |
Molecular Weight |
313.27 g/mol |
IUPAC Name |
1-bromo-4-decoxybenzene |
InChI |
InChI=1S/C16H25BrO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14H2,1H3 |
InChI Key |
KBAGYDCKVAKSFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Reactivity : The bromine atom facilitates nucleophilic substitutions (e.g., Suzuki couplings) and cross-coupling reactions.
- Physical State : Typically a liquid or low-melting solid at room temperature.
- Applications : Used in liquid crystal synthesis, polymer additives, and as a precursor for functionalized organic molecules.
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-bromo-4-decylbenzene with other brominated aromatic compounds, focusing on structural variations, reactivity, and applications.
1-Bromo-4-fluorobenzene (CAS 460-00-4)
- Formula : C₆H₄BrF
- Molecular Weight : 175.00 g/mol
- Key Differences :
- Substituent : Fluorine replaces the decyl chain.
- Reactivity : Fluorine’s electronegativity increases the ring’s electron-withdrawing effect, enhancing electrophilic substitution rates at meta positions.
- Applications : Primarily used in pharmaceutical intermediates and agrochemicals due to fluorine’s bioactivity .
| Property | 1-Bromo-4-decylbenzene | 1-Bromo-4-fluorobenzene |
|---|---|---|
| Molecular Weight | 297.23 g/mol | 175.00 g/mol |
| Solubility | Lipophilic | Moderately polar |
| Typical Use | Surfactants | Pharmaceuticals |
1-Bromo-4-iodobenzene (CAS 589-87-7)
- Formula : C₆H₄BrI
- Molecular Weight : 282.91 g/mol
- Key Differences: Substituent: Iodine replaces the decyl chain. Reactivity: Iodine’s larger atomic size and lower electronegativity make it more reactive in Ullmann and Sonogashira couplings compared to bromine. Applications: Used in optoelectronics and as a heavy-atom catalyst .
| Property | 1-Bromo-4-decylbenzene | 1-Bromo-4-iodobenzene |
|---|---|---|
| Halogen Reactivity | Moderate (Br) | High (I) |
| Thermal Stability | High | Lower due to I–C bond |
4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)
- Formula : C₆H₇BrN₂
- Molecular Weight : 187.04 g/mol
- Key Differences: Substituents: Two amino groups at ortho positions. Reactivity: Amino groups enable diazotization and coordination chemistry, unlike the inert decyl chain. Applications: Precursor for azo dyes and metal-organic frameworks (MOFs) .
| Property | 1-Bromo-4-decylbenzene | 4-Bromo-1,2-diaminobenzene |
|---|---|---|
| Functional Groups | Alkyl, Br | Br, NH₂ |
| Solubility | Non-polar solvents | Polar solvents (e.g., DMF) |
1-(Benzyloxy)-4-bromobenzene (CAS 6793-92-6)
- Formula : C₁₃H₁₁BrO
- Molecular Weight : 275.13 g/mol
- Key Differences :
| Property | 1-Bromo-4-decylbenzene | 1-(Benzyloxy)-4-bromobenzene |
|---|---|---|
| Oxygen Presence | No | Yes |
| Stability in Acid | High | Moderate |
4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)
- Formula : C₈H₇BrO
- Molecular Weight : 199.05 g/mol
- Key Differences :
| Property | 1-Bromo-4-decylbenzene | 4-(Bromomethyl)benzaldehyde |
|---|---|---|
| Functional Diversity | Low | High (Br, CHO) |
| Hazard Profile | Low toxicity | Corrosive (skin/eyes) |
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